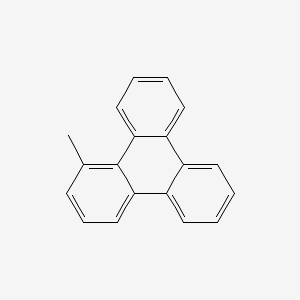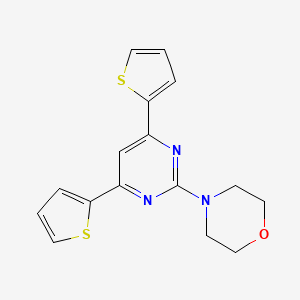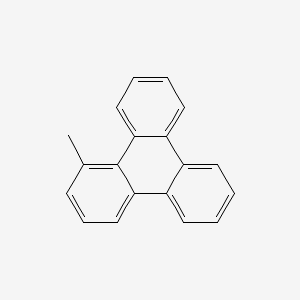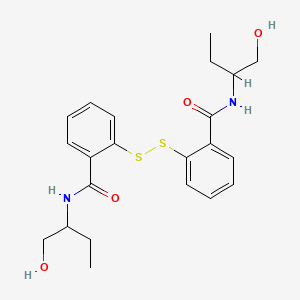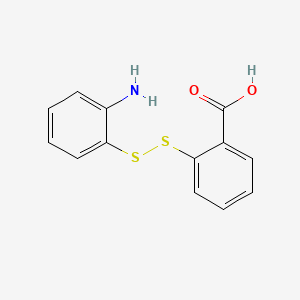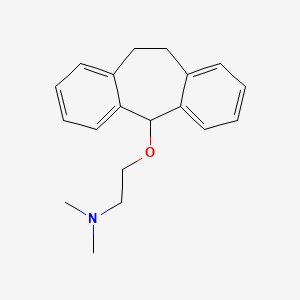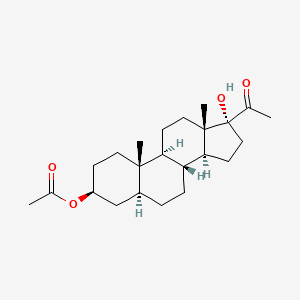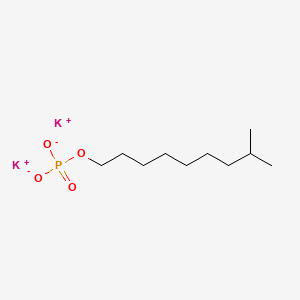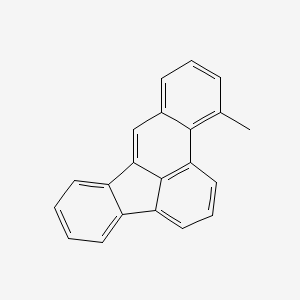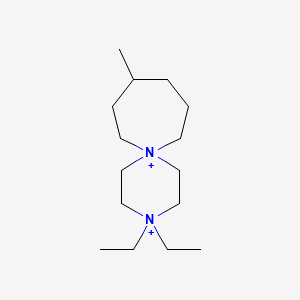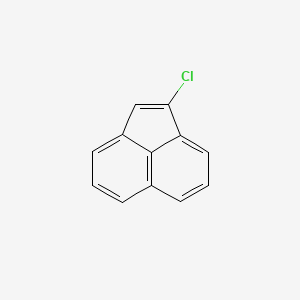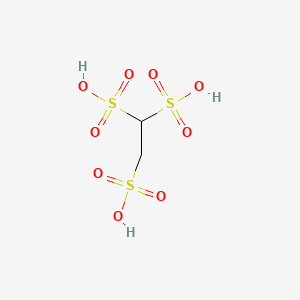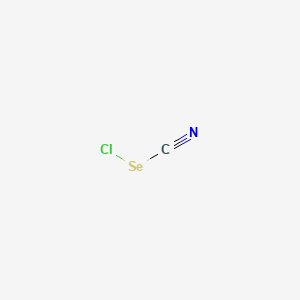
Selenium chloride cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Selenium chloride cyanide is an inorganic compound with the chemical formula CClNSe. It is a unique compound that combines selenium, chlorine, and cyanide groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Selenium chloride cyanide can be synthesized through various methods. One common approach involves the reaction of selenium tetrachloride with hydrogen cyanide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound may involve the use of large-scale reactors where selenium tetrachloride and hydrogen cyanide are combined under carefully monitored conditions. The process may also include purification steps to remove any impurities and ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Selenium chloride cyanide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenium dioxide and other selenium-containing compounds.
Reduction: Reduction reactions can convert this compound to elemental selenium and other reduced forms.
Substitution: The chlorine and cyanide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium cyanide or potassium chloride.
Major Products Formed:
Oxidation: Selenium dioxide, chlorine gas, and hydrogen cyanide.
Reduction: Elemental selenium, hydrogen chloride, and hydrogen cyanide.
Substitution: Various selenium-containing compounds depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Selenium chloride cyanide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other selenium-containing compounds and as a catalyst in certain reactions.
Biology: Research has explored its potential as a tool for studying selenium’s role in biological systems.
Medicine: Selenium compounds, including this compound, are investigated for their potential therapeutic effects, such as anticancer and antioxidant properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of selenium chloride cyanide involves its interaction with various molecular targets and pathways:
Molecular Targets: this compound can interact with proteins and enzymes, affecting their function. It is incorporated into selenoproteins, which play crucial roles in cellular processes.
Pathways Involved: The compound can influence oxidative stress pathways, modulate immune responses, and affect cellular signaling pathways. .
Vergleich Mit ähnlichen Verbindungen
Selenium Dioxide (SeO2): A common selenium compound used in oxidation reactions.
Selenium Tetrachloride (SeCl4): Used in the synthesis of other selenium compounds.
Selenium Cyanide (Se(CN)2): Another selenium-cyanide compound with different reactivity and applications
Uniqueness: Selenium chloride cyanide is unique due to its combination of selenium, chlorine, and cyanide groups, which confer distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
80039-76-5 |
|---|---|
Molekularformel |
CClNSe |
Molekulargewicht |
140.44 g/mol |
IUPAC-Name |
chloro selenocyanate |
InChI |
InChI=1S/CClNSe/c2-4-1-3 |
InChI-Schlüssel |
ZFELZZXATYXRGE-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)[Se]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


